Guanosine, N-(benzo(a)pyren-6-ylmethyl)-
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Overview
Description
2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes a benzo[pqr]tetraphenyl group and a purine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves multiple steps, starting with the preparation of the benzo[pqr]tetraphenyl group and the purine moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine-based compounds: These compounds share structural similarities with the benzo[pqr]tetraphenyl group and have similar photophysical properties.
Gallocatechin analogues: These compounds have similar hydroxyl groups and can interact with biological targets in a comparable manner.
Uniqueness
What sets 2-((Benzo[pqr]tetraphen-6-ylmethyl)amino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one apart is its unique combination of a benzo[pqr]tetraphenyl group and a purine moiety, which provides it with distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
70682-28-9 |
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Molecular Formula |
C31H25N5O5 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-(benzo[b]pyren-6-ylmethylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C31H25N5O5/c37-13-22-26(38)27(39)30(41-22)36-14-33-25-28(36)34-31(35-29(25)40)32-12-21-18-7-2-1-6-17(18)19-10-8-15-4-3-5-16-9-11-20(21)24(19)23(15)16/h1-11,14,22,26-27,30,37-39H,12-13H2,(H2,32,34,35,40)/t22-,26-,27-,30-/m1/s1 |
InChI Key |
GQWOXKBWTOLMEQ-QJUVTUJLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CNC5=NC6=C(C(=O)N5)N=CN6[C@H]7[C@@H]([C@@H]([C@H](O7)CO)O)O)C=CC8=CC=CC(=C84)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CNC5=NC6=C(C(=O)N5)N=CN6C7C(C(C(O7)CO)O)O)C=CC8=CC=CC(=C84)C=C3 |
Origin of Product |
United States |
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